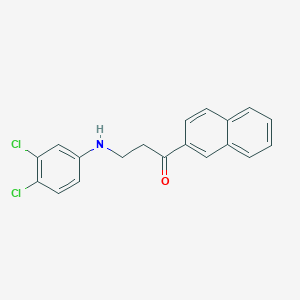

3-(3,4-Dichloroanilino)-1-(2-naphthyl)-1-propanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Kinetic Resolution in Synthesis

The study presented in the first paper focuses on the kinetic resolution of 1-chloro-3-(1-naphthyloxy)-2-propanol, a key intermediate in the synthesis of beta-adrenergic blocking agents, which are important in the treatment of cardiovascular diseases. The paper reports an improvement in the preparation of the racemic mixture of this compound from 1-naphthol and epichlorohydrin. Furthermore, it discusses the stereoselective hydrolysis of its acyl derivatives to obtain highly optically pure forms of the compound using enzymes from native sources. This process is compared with results obtained using commercial lipases, highlighting the efficiency of the method in obtaining enantiomerically pure substances, which are crucial for the desired pharmacological activity .

Protecting Group Removal in Sensitive Substrates

The second paper introduces a mild method for the removal of 2-naphthylmethyl (Nap) ether protecting groups using a combination of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and β-pinene. This method is particularly useful for highly sensitive substrates that contain both acid and base sensitive protecting groups. The paper demonstrates the utility of this method by successfully removing the Nap protecting groups from sensitive 2,6-dideoxy-sugar disaccharides, achieving yields ranging from 68% to 96%. This indicates the method's potential applicability in the synthesis of complex organic molecules where the protection and deprotection of functional groups are critical steps .

Crystal Structure of Synthetic Precursors

The third paper investigates the phase behavior and crystal structure of 3-(1-naphthyloxy)-propane-1,2-diol and 3-(4-indolyloxy)-propane-1,2-diol, which are precursors to chiral drugs like propranolol and pindolol. The study employs IR spectroscopy, DSC, and X-ray diffraction methods to analyze the compounds. It was found that both compounds form "guaifenesin-like" crystal packing characterized by H-bonded bilayers surrounded by hydrophobic fragments of the molecules. Interestingly, the paper discusses the spontaneous resolution of one of the diols and the formation of a weakly stable solid racemic compound under certain conditions. The research provides insights into the reasons behind these behaviors, which are important for understanding the crystallization processes of these drug precursors .

properties

IUPAC Name |

3-(3,4-dichloroanilino)-1-naphthalen-2-ylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15Cl2NO/c20-17-8-7-16(12-18(17)21)22-10-9-19(23)15-6-5-13-3-1-2-4-14(13)11-15/h1-8,11-12,22H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COGNYSHDDUWIPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)CCNC3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-Dichloroanilino)-1-(2-naphthyl)-1-propanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-(2-(4-chlorophenoxy)acetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2539067.png)

![5-ethoxy-2-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol](/img/no-structure.png)

![8-(4-fluorophenyl)-4-oxo-N-propyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2539069.png)

![N-(benzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-2-chloroacetamide](/img/structure/B2539071.png)

![3-methyl-1-[1-(thiophen-3-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B2539072.png)

![Tert-butyl 7-amino-4-azaspiro[2.4]heptane-4-carboxylate;hydrochloride](/img/structure/B2539078.png)

![2-{[1,1'-biphenyl]-2-yloxy}-N'-(6-fluoropyridine-3-carbonyl)acetohydrazide](/img/structure/B2539080.png)

![6-Hexyl-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2539082.png)

![N-[(4-chlorophenyl)methyl]aniline](/img/structure/B2539084.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2539085.png)

![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-(propan-2-yloxy)benzamide](/img/structure/B2539086.png)